molecular formula C49H37F2N3O5S2 B157460 Pyrrophenone

Pyrrophenone

Cat. No.: B157460
M. Wt: 850.0 g/mol
InChI Key: XSCZRVUQXBBTRO-MKNPRXRUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrrophenone is a potent and specific inhibitor of cytosolic phospholipase A2 alpha (cPLA2α). This enzyme plays a crucial role in the release of arachidonic acid from membrane phospholipids, which is a precursor for the synthesis of prostaglandins and leukotrienes. This compound has garnered significant attention in scientific research due to its ability to selectively inhibit cPLA2α with high potency .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrrophenone involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Pyrrophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated forms .

Mechanism of Action

Pyrrophenone exerts its effects by competitively binding to the active site of cPLA2α, thereby preventing the enzyme from catalyzing the release of arachidonic acid from membrane phospholipids. This inhibition disrupts the downstream synthesis of prostaglandins and leukotrienes, which are key mediators of inflammation .

Comparison with Similar Compounds

Uniqueness of Pyrrophenone: this compound is unique due to its high potency and selectivity for cPLA2α. It exhibits a significantly lower IC50 value compared to other inhibitors, making it a valuable tool in research and potential therapeutic applications .

Biological Activity

Pyrrophenone is a potent and selective inhibitor of cytosolic phospholipase A2 alpha (cPLA2α), a key enzyme in the biosynthesis of eicosanoids, which are lipid mediators involved in various physiological and pathological processes, including inflammation and immune responses. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, pharmacological implications, and specific case studies.

This compound primarily inhibits cPLA2α, which catalyzes the hydrolysis of phospholipids to release arachidonic acid (AA) and lysophospholipids. The inhibition of cPLA2α by this compound leads to decreased production of various eicosanoids, including leukotrienes (LT), prostaglandins (PG), and platelet-activating factor (PAF).

Key Findings:

  • Potency : this compound exhibits an IC50 in the range of 1-20 nM for inhibiting LT biosynthesis in human neutrophils (PMN) activated by agents such as fMLP and PAF .
  • Specificity : Compared to other inhibitors like methyl-arachidonoyl-fluoro-phosphonate (MAFP) and arachidonoyl-trifluoromethylketone (AACOCF3), this compound is approximately 100-fold more potent .
  • Reversibility : The inhibitory effects are reversible; washing treated cells with autologous plasma restores LT biosynthesis .

Inhibition Profiles

The following table summarizes the comparative inhibition profiles of this compound against other cPLA2α inhibitors:

CompoundIC50 (nM)Relative Potency
This compound1-20Most potent
MAFP1000100-fold less
AACOCF31000100-fold less

Pharmacological Implications

The biological activity of this compound suggests its potential therapeutic applications, particularly in inflammatory diseases. By inhibiting the release of AA and subsequent eicosanoid production, this compound may help mitigate conditions characterized by excessive inflammation.

Case Studies:

  • Human Neutrophils : In studies involving freshly isolated PMN, this compound significantly inhibited biosynthesis of LTs and PAF upon stimulation with various agents, demonstrating its efficacy in modulating inflammatory responses .
  • THP-1 Monocytic Cells : this compound was shown to inhibit eicosanoid synthesis in THP-1 cells stimulated with ionophores, with an IC50 value as low as 0.024 µM . This indicates its potential role in controlling inflammatory pathways in monocytic cells.
  • Renal Mesangial Cells : The compound also inhibited interleukin-1-induced prostaglandin E2 synthesis in human renal mesangial cells with an IC50 of 0.0081 µM, further supporting its role as a therapeutic agent in renal inflammation .

Properties

IUPAC Name

N-[[(2S,4R)-1-[2-(2,4-difluorobenzoyl)benzoyl]-4-tritylsulfanylpyrrolidin-2-yl]methyl]-4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H37F2N3O5S2/c50-36-24-25-41(42(51)27-36)44(55)39-18-10-11-19-40(39)47(58)54-30-38(28-37(54)29-52-45(56)32-22-20-31(21-23-32)26-43-46(57)53-48(59)60-43)61-49(33-12-4-1-5-13-33,34-14-6-2-7-15-34)35-16-8-3-9-17-35/h1-27,37-38H,28-30H2,(H,52,56)(H,53,57,59)/b43-26+/t37-,38+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSCZRVUQXBBTRO-MKNPRXRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1CNC(=O)C2=CC=C(C=C2)C=C3C(=O)NC(=O)S3)C(=O)C4=CC=CC=C4C(=O)C5=C(C=C(C=C5)F)F)SC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN([C@@H]1CNC(=O)C2=CC=C(C=C2)/C=C/3\C(=O)NC(=O)S3)C(=O)C4=CC=CC=C4C(=O)C5=C(C=C(C=C5)F)F)SC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H37F2N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

850.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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